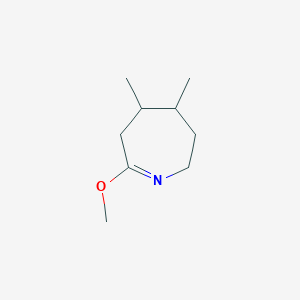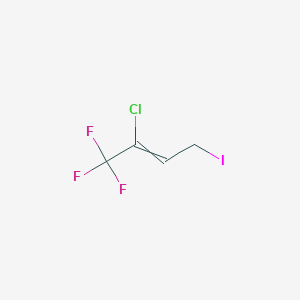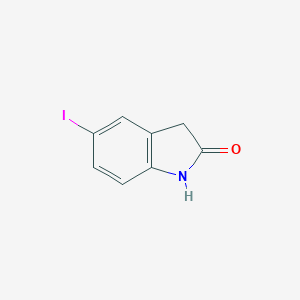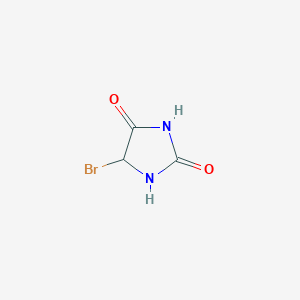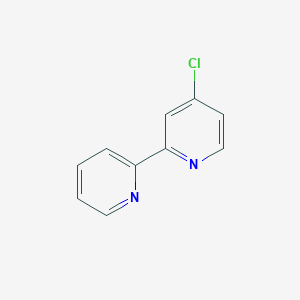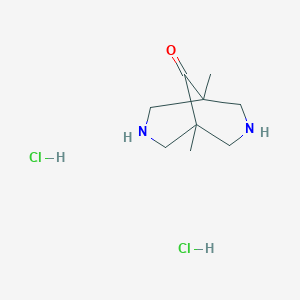
N-Butyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-L-alanine is a non-proteinogenic amino acid that has gained significant attention in recent years due to its potential applications in scientific research. Its unique structure and properties make it a valuable tool in the study of biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of N-Butyl-L-alanine is not well understood; however, it is believed to act as an inhibitor of the enzyme alanine transaminase, which is involved in the metabolism of amino acids. This inhibition results in an increase in the concentration of alanine in the body, which can have various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
N-Butyl-L-alanine has been shown to have various biochemical and physiological effects. It has been reported to increase the concentration of alanine in the body, which can affect glucose metabolism and energy production. Additionally, N-Butyl-L-alanine has been shown to exhibit antitumor activity, which may be due to its ability to inhibit alanine transaminase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Butyl-L-alanine in lab experiments is its high degree of purity. This allows for accurate and reproducible results. Additionally, N-Butyl-L-alanine is relatively inexpensive and easy to synthesize, making it accessible to researchers. However, one limitation of using N-Butyl-L-alanine is its lack of solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-Butyl-L-alanine. One area of interest is its potential as a precursor for the synthesis of novel compounds with antitumor activity. Additionally, further studies are needed to elucidate the mechanism of action of N-Butyl-L-alanine and its effects on glucose metabolism and energy production. Finally, the development of more efficient methods for the synthesis of N-Butyl-L-alanine would be beneficial for its widespread use in scientific research.
Métodos De Síntesis
N-Butyl-L-alanine can be synthesized using several methods, including the reaction of N-butylmalonic acid with ammonia and subsequent decarboxylation, the reaction of N-butylacetyl chloride with ammonia, and the reaction of N-butylacetonitrile with ammonia. However, the most commonly used method is the reaction of N-butylmalonic acid with ammonia, which yields N-Butyl-L-alanine with a high degree of purity.
Aplicaciones Científicas De Investigación
N-Butyl-L-alanine has been extensively used in scientific research as a precursor for the synthesis of various compounds, including peptides, amino acid derivatives, and heterocyclic compounds. It has also been used as a chiral auxiliary in asymmetric synthesis and as a ligand in organometallic chemistry. Furthermore, N-Butyl-L-alanine has been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs.
Propiedades
Número CAS |
187535-79-1 |
|---|---|
Nombre del producto |
N-Butyl-L-alanine |
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.2 g/mol |
Nombre IUPAC |
(2S)-2-(butylamino)propanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-8-6(2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m0/s1 |
Clave InChI |
DVVNPYAVFWSKAB-LURJTMIESA-N |
SMILES isomérico |
CCCCN[C@@H](C)C(=O)O |
SMILES |
CCCCNC(C)C(=O)O |
SMILES canónico |
CCCCNC(C)C(=O)O |
Sinónimos |
L-Alanine, N-butyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



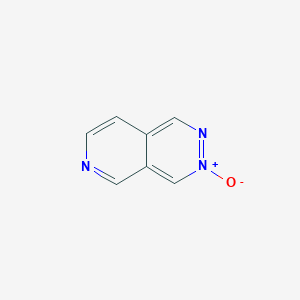
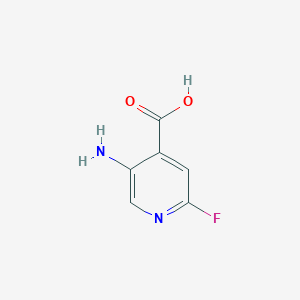
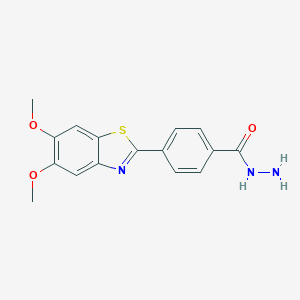
![3H-Imidazo[4,5-b]pyridin-3-ol](/img/structure/B64574.png)
![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)
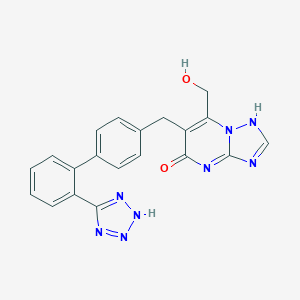
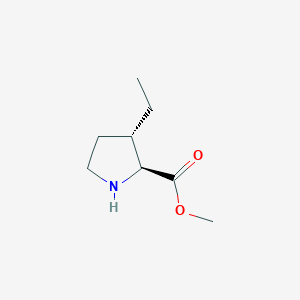
![(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride](/img/structure/B64583.png)
